Benzyl 2-aminopropanoate hydrochloride Benzyl 2-aminopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 5557-81-3
VCID: VC8516824
InChI: InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
SMILES: CC(C(=O)OCC1=CC=CC=C1)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

Benzyl 2-aminopropanoate hydrochloride

CAS No.: 5557-81-3

Cat. No.: VC8516824

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-aminopropanoate hydrochloride - 5557-81-3

Specification

CAS No. 5557-81-3
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name benzyl 2-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
Standard InChI Key RLMHWGDKMJIEHH-UHFFFAOYSA-N
SMILES CC(C(=O)OCC1=CC=CC=C1)N.Cl
Canonical SMILES CC(C(=O)OCC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Stereochemical Variants

Molecular Architecture

Benzyl 2-aminopropanoate hydrochloride consists of a propanoic acid backbone substituted with an amino group at the second carbon, esterified with benzyl alcohol, and neutralized as a hydrochloride salt. The canonical SMILES representation is CC(C(=O)OCC1=CC=CC=C1)N.Cl\text{CC(C(=O)OCC1=CC=CC=C1)N.Cl}, reflecting the benzyl ester and protonated amine.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameBenzyl 2-aminopropanoate hydrochloride
Molecular FormulaC10H14ClNO2\text{C}_{10}\text{H}_{14}\text{ClNO}_2
Molecular Weight215.67 g/mol
InChI KeyRLMHWGDKMJIEHH-UHFFFAOYSA-N

Stereochemical Considerations

The compound exists in three stereoisomeric forms:

  • DL-Racemate (CAS 5557-81-3): A racemic mixture of D- and L-enantiomers, commonly used in non-chiral applications.

  • D-Enantiomer (CAS 34404-37-0): Configurationally distinct, with the (2R)(2R)-aminopropanoate structure, utilized in chiral synthesis .

  • L-Enantiomer (CAS 5557-83-5): The (2S)(2S)-configured form, critical for biologically active compounds.

The stereochemistry significantly impacts reactivity and biological activity. For instance, the L-form is preferentially incorporated into peptides due to its compatibility with natural amino acid biosynthetic pathways.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Esterification: Reacting alanine with benzyl alcohol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4 or pp-toluenesulfonic acid) to form benzyl 2-aminopropanoate.

  • Salt Formation: Treating the ester with hydrochloric acid to precipitate the hydrochloride salt.

A modified protocol from L-alanine benzyl ester synthesis (CAS 17831-01-5) achieves a 92% yield by employing triethylamine in a toluene-water biphasic system at 5°C . Adapting this method for hydrochloride formation involves neutralizing the free base with HCl gas or concentrated hydrochloric acid.

Table 2: Optimized Reaction Conditions

ParameterValueSource
Temperature5°C
Solvent SystemToluene-water
CatalystTriethylamine
Yield92% (ester intermediate)

Industrial Production

Industrial processes scale the esterification reaction using continuous-flow reactors to enhance efficiency. The hydrochloride salt is crystallized under controlled pH and temperature conditions to ensure high purity (>98%).

Physicochemical Properties

Solubility and Stability

The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in non-polar solvents like hexane. Aqueous solubility increases at acidic pH due to protonation of the amine group.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a decomposition temperature of ~210°C, with the hydrochloride salt exhibiting greater thermal stability than the free base.

Chemical Reactivity

Hydrolysis

The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield 2-aminopropanoic acid (alanine) and benzyl alcohol. For example, refluxing with 6M HCl produces alanine hydrochloride.

Substitution Reactions

The amine group participates in nucleophilic substitutions, enabling the synthesis of amides and Schiff bases. Reaction with acetic anhydride forms NN-acetyl derivatives, useful in peptide protection strategies.

Applications in Organic Synthesis

Peptide Synthesis

The benzyl group acts as a protecting group for carboxylic acids, which can be selectively removed via hydrogenolysis. This property is exploited in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions.

Chiral Building Blocks

The D- and L-enantiomers serve as precursors for synthesizing chiral auxiliaries and catalysts. For instance, the L-form is integral to producing enantiopure β-lactam antibiotics .

Comparative Analysis of Stereoisomers

Table 3: Stereoisomer Comparison

PropertyDL-Form (5557-81-3)D-Form (34404-37-0)L-Form (5557-83-5)
Specific Rotation0° (racemic)+12.5° (c=1, H₂O)-12.5° (c=1, H₂O)
Melting Point158–160°C162–164°C162–164°C
Preferred ApplicationNon-chiral intermediatesChiral catalystsBiologically active peptides

Recent Advances and Future Directions

Recent studies explore the compound’s utility in metal-organic frameworks (MOFs) for asymmetric catalysis . Additionally, green chemistry approaches aim to replace toluene with cyclopentyl methyl ether (CPME) in esterification to reduce environmental impact .

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